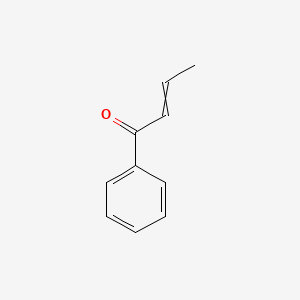

1-Phenyl-2-buten-1-one

Description

1-Phenyl-2-buten-1-one (CAS 495-41-0), also known as crotonophenone or ethylideneacetophenone, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . Its structure features a conjugated system with a phenyl group attached to the β-carbon of the enone moiety, making it a versatile intermediate in organic synthesis. This compound is utilized in conjugate reduction reactions (e.g., with HMPA and HSiCl₃, yielding 72% reduced product) and reductive aldol reactions, forming diastereomeric mixtures . Spectroscopic studies, including CNDO/S-2 computational methods, highlight its electronic transitions and photochemical behavior .

Properties

IUPAC Name |

1-phenylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJZJBCWPIOHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870559 | |

| Record name | 2-Buten-1-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-41-0 | |

| Record name | 1-Phenyl-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Buten-1-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Phenyl-2-buten-1-one can be synthesized through several methods, including aldol condensation and Claisen condensation . One common synthetic route involves the aldol condensation of acetophenone with acetaldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature. Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Phenyl-2-buten-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 1-phenyl-2-butanol using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and sodium borohydride . Major products formed from these reactions include benzoic acid derivatives, 1-phenyl-2-butanol, and various substituted phenyl derivatives .

Scientific Research Applications

Organic Synthesis

1-Phenyl-2-buten-1-one is utilized in organic synthesis as a building block for various chemical reactions. It can participate in Michael additions, where it acts as an electrophile, allowing for the formation of more complex molecules.

Case Study: Michael Addition Reactions

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in Michael addition reactions with various nucleophiles, yielding products with high yields and selectivity. This reaction pathway is crucial for synthesizing pharmaceuticals and agrochemicals.

Photochemistry

The compound exhibits interesting photochemical properties, making it useful in studies related to photoreactivity and light-induced transformations.

Case Study: Photoreactivity Studies

A research article in Photochemistry and Photobiology highlighted the photochemical behavior of this compound under UV irradiation, leading to the formation of new photoproducts. These findings have implications for understanding light-induced reactions in organic compounds.

Material Science

Due to its ability to undergo polymerization, this compound is explored in material science for developing new polymers and materials with desirable properties.

Case Study: Polymer Development

A study published in Polymer Chemistry investigated the polymerization of this compound using different catalysts. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating potential applications in coatings and adhesives.

Research has indicated that this compound possesses biological activity, including antimicrobial properties.

Case Study: Antimicrobial Activity

A publication in Journal of Natural Products evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed significant inhibitory effects, suggesting its potential as a natural antimicrobial agent.

Safety Data Summary

| Hazard Classification | Description |

|---|---|

| Flammability | Flammable liquid and vapor |

| Eye Irritation | Can cause eye irritation |

| Chronic Effects | Long-term exposure should be minimized |

Mechanism of Action

The mechanism of action of 1-Phenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of benzoic acid derivatives . In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols . The compound’s reactivity is influenced by the presence of the phenyl and carbonyl groups, which facilitate various chemical transformations .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-Phenyl-2-buten-1-one | 495-41-0 | C₁₀H₁₀O | 146.19 | α,β-unsaturated ketone; conjugated enone |

| 1-Phenyl-2-butene | 1560-06-1 | C₁₀H₁₂ | 132.21 | Alkene; lacks ketone group |

| 4-Phenyl-3-buten-2-one | - | C₁₀H₁₀O | 146.19 | α,β-unsaturated ketone; ketone at C2 |

| 1-Phenylprop-2-en-1-one | 768-03-6 | C₉H₈O | 132.16 | Shorter carbon chain; α,β-unsaturated ketone |

| 4-Phenyl-2-butanone | 2550-26-7 | C₁₀H₁₂O | 148.20 | Saturated ketone; no conjugation |

Key Observations :

- 1-Phenyl-2-butene (C₁₀H₁₂) lacks the ketone group, reducing its polarity and reactivity in nucleophilic additions compared to this compound .

- 4-Phenyl-3-buten-2-one is a positional isomer with the ketone at C2, leading to distinct spectroscopic behavior (e.g., blue-shifted absorption compared to this compound) .

- 1-Phenylprop-2-en-1-one has a shorter carbon chain, altering steric and electronic properties .

Spectroscopic and Electronic Properties

Computational studies using the CNDO/S-2 method reveal critical differences in electronic transitions:

- This compound exhibits a blue-shifted absorption spectrum compared to chelated enols like dibenzoylmethane due to reduced conjugation effects .

- 4-Phenyl-3-buten-2-one shows further blue-shifting relative to this compound, attributed to variations in the enone system’s geometry and electron delocalization .

Reactivity in Organic Transformations

Key Insights :

- The α,β-unsaturation in this compound enables conjugate additions and aldol reactions, unlike its saturated analog 4-Phenyl-2-butanone .

- 1-Phenyl-2-butene is primarily involved in alkene-specific reactions (e.g., hydrogenation), lacking ketone-driven reactivity .

Biological Activity

1-Phenyl-2-buten-1-one (C10H10O) is an organic compound belonging to the class of α,β-unsaturated ketones. Its structural formula features a phenyl group attached to a butenone moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound exhibits notable chemical characteristics that influence its biological activity:

- Molecular Weight : 150.19 g/mol

- Melting Point : Approximately 48 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

Biological Activities

The biological activities of this compound include:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial effects against a range of pathogens. For instance, it has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models. This effect positions it as a potential candidate for treating inflammatory diseases.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various compounds, including this compound. The results indicated that it exhibited a strong ability to reduce oxidative stress markers in cellular models, suggesting its utility in dietary supplements aimed at enhancing health through oxidative stress reduction .

Antimicrobial Study

In a comprehensive evaluation of antimicrobial agents, this compound was tested against several bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

| Candida albicans | 128 | 64 (Fluconazole) |

Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may modulate inflammatory responses through the NF-kB signaling pathway .

Q & A

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.